molecular formula C7H7F3N2 B13541995 2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine

2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine

Cat. No.: B13541995
M. Wt: 176.14 g/mol
InChI Key: QSMHTJBNFSJTDD-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine is a fluorinated organic compound with the molecular formula C7H8F3N2. This compound is characterized by the presence of two fluorine atoms attached to the ethanamine moiety and a fluoropyridinyl group. The presence of fluorine atoms often imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoropyridine and difluoroethanamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of specific catalysts or reagents.

    Purification: The final product is purified using techniques such as chromatography or recrystallization to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized for efficiency, yield, and cost-effectiveness. Safety measures are also implemented to handle the potentially hazardous fluorinating agents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Substitution Reagents: Substitution reactions may involve reagents like sodium hydride, alkyl halides, or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to altered biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-fluoropyridin-2-yl)ethan-1-amine: This compound is similar in structure but lacks the difluoro substitution on the ethanamine moiety.

    2,2-difluoro-2-(pyridin-2-yl)ethan-1-amine: This compound has a similar difluoro substitution but differs in the position of the pyridinyl group.

Uniqueness

2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine is unique due to the specific arrangement of fluorine atoms and the pyridinyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

2,2-difluoro-1-(3-fluoropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H7F3N2/c8-4-2-1-3-12-6(4)5(11)7(9)10/h1-3,5,7H,11H2

InChI Key

QSMHTJBNFSJTDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(C(F)F)N)F

Origin of Product

United States

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